molecular formula C28H46O4 B1255688 2,3-Diepisecasterone

2,3-Diepisecasterone

Cat. No.: B1255688
M. Wt: 446.7 g/mol
InChI Key: WDGGOKUICSKRHH-YLNAYWRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diepisecasterone is a brassinosteroid intermediate identified in the biosynthesis of castasterone, a key plant hormone involved in growth regulation. Structurally, it belongs to the ergostane-type steroids with a 2,3-epoxide moiety and a six-membered B-ring lactone . Its role in the brassinosteroid pathway was elucidated through deuterium-labeling studies in Secale cereale (rye) seedlings, where it serves as a precursor to castasterone and its epimers .

Properties

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

(1S,2R,4R,6S,8S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-9-one

InChI

InChI=1S/C28H46O4/c1-14(2)15(3)25(30)26(31)16(4)18-7-8-19-17-11-22(29)21-12-23-24(32-23)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-31H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1

InChI Key

WDGGOKUICSKRHH-YLNAYWRASA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC5C(C4)O5)C)C)O)O

Synonyms

(22R,23R,24S)-22,23-dihydroxy-2alpha,3alpha-epoxy-24-methyl-5alpha-cholest-6-one
2,3-diepisecasterone
secasterone

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

Compound Epoxide Orientation B-Ring Structure Additional Features
2,3-Diepisecasterone α-epoxide 6-membered 6-ketone, ergostane backbone
Secasterone β-epoxide 6-membered 6-ketone, ergostane backbone
24-Episecasterone β-epoxide 6-membered C-24 epimer of secasterone
Teasterone N/A 5-membered Precursor with hydroxyl groups

Table 1: Structural comparison of 2,3-diepisecasterone with analogues .

2.3 Functional Differences
  • Bioactivity : 2,3-Diepisecasterone exhibits lower hormonal activity compared to castasterone but is critical as a biosynthetic intermediate. Secasterone, however, shows partial activity in cell elongation assays .
  • Metabolic Stability : The α-epoxide in 2,3-diepisecasterone is more sterically hindered, leading to slower enzymatic conversion compared to β-epoxides like secasterone .

Research Findings and Experimental Data

3.1 Deuterium-Labeling Studies
  • Administration of deuterated 2,3-diepisecasterone to rye seedlings resulted in labeled castasterone (72% incorporation) and 2-epicastasterone (28%) .
  • Secasterone showed broader metabolic flexibility, producing castasterone (55%), 2β-epicastasterone (30%), and 3β-epicastasterone (15%) under similar conditions .

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